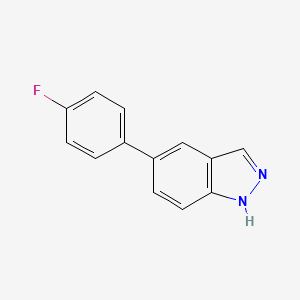
3-(2-Fluoroethoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2-Fluoroethoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1219979-95-9 . It has a molecular weight of 169.63 and its IUPAC name is 3-(2-fluoroethoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular formula of 3-(2-Fluoroethoxy)pyrrolidine hydrochloride is C6H13ClFNO . Its Inchi Code is 1S/C6H12FNO.ClH/c7-2-4-9-6-1-3-8-5-6;/h6,8H,1-5H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Fluoroethoxy)pyrrolidine hydrochloride are not available, pyrrolidine compounds are known to be involved in a variety of biological activities . They have shown antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Physical And Chemical Properties Analysis
3-(2-Fluoroethoxy)pyrrolidine hydrochloride has a molecular weight of 169.63 .Aplicaciones Científicas De Investigación
Pharmacology
3-(2-Fluoroethoxy)pyrrolidine hydrochloride: is a compound with a pyrrolidine core, which is significant in pharmacology due to its presence in many biologically active molecules. Pyrrolidine derivatives are known for their diverse pharmacological activities, including antibacterial , antifungal , antiviral , antimalarial , antitumoral , anti-inflammatory , anticonvulsant , and antioxidant activities . They also exhibit various enzyme inhibitory effects, making them valuable in drug research and development .
Organic Synthesis
In organic synthesis, 3-(2-Fluoroethoxy)pyrrolidine hydrochloride can be used as an intermediate or building block. Its pyrrolidine ring is a versatile scaffold that can be functionalized to create a wide range of compounds. This compound can be employed in the synthesis of fluorinated pyridines, which are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .
Medicinal Chemistry
The pyrrolidine ring is a common feature in medicinal chemistry, often used to obtain compounds for treating human diseases. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules3-(2-Fluoroethoxy)pyrrolidine hydrochloride can be used to design new molecules with varied biological profiles due to the different binding modes to enantioselective proteins .
Biochemistry
In biochemistry, 3-(2-Fluoroethoxy)pyrrolidine hydrochloride can play a role in studying enzyme mechanisms and interactions. Its structure can be used to mimic certain natural substrates or inhibitors, allowing researchers to probe the function of enzymes and understand biochemical pathways .
Chemical Engineering
This compound’s role in chemical engineering involves its use as a specialty chemical in various processes. It can be used in the development of new materials, coatings, or as a catalyst in certain reactions. Its properties may also be studied to improve the efficiency of chemical processes or to develop environmentally friendly alternatives .
Environmental Science
3-(2-Fluoroethoxy)pyrrolidine hydrochloride: may be investigated for its environmental impact, particularly in terms of its biodegradability and potential toxicity. Research in this field could focus on how this compound interacts with environmental systems and its long-term effects on ecosystems .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-fluoroethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-2-4-9-6-1-3-8-5-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWXWDTJYWEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethoxy)pyrrolidine hydrochloride | |
CAS RN |
1219979-95-9 | |
| Record name | Pyrrolidine, 3-(2-fluoroethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)

![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
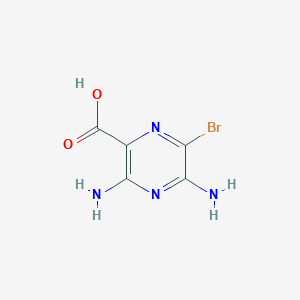
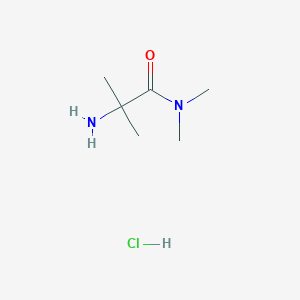
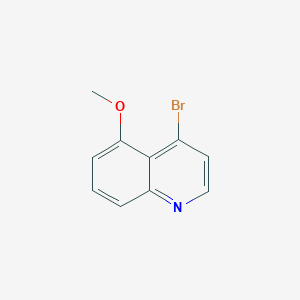
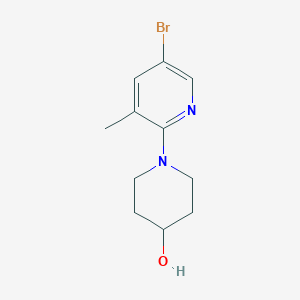

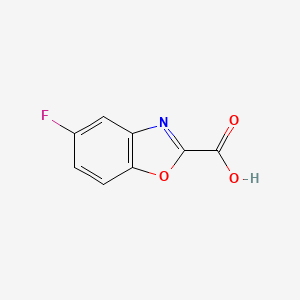
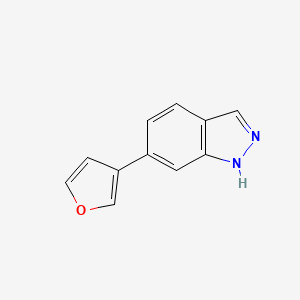
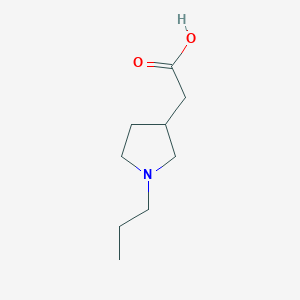
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
